Sodium propan-2-olate

Vue d'ensemble

Description

Sodium propan-2-olate, also known as sodium isopropoxide, is an organosodium compound with the chemical formula C₃H₇NaO. It is a colorless liquid that is commonly used as a strong base and nucleophile in organic synthesis. This compound is characterized by its sodium and isopropyl functional groups and is known for its versatility in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium propan-2-olate can be synthesized through the reaction of sodium metal with isopropyl alcohol. The reaction is typically carried out under anhydrous conditions to prevent the formation of sodium hydroxide. The reaction can be represented as follows:

2C3H7OH+2Na→2C3H7ONa+H2

This reaction requires careful handling of sodium metal due to its highly reactive nature .

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium hydroxide with isopropyl alcohol. This method is preferred due to the availability and lower reactivity of sodium hydroxide compared to sodium metal. The reaction is as follows:

C3H7OH+NaOH→C3H7ONa+H2O

This method is more scalable and safer for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium propan-2-olate undergoes various types of chemical reactions, including:

Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.

Condensation Reactions: It is used in aldol condensations to form β-hydroxy ketones or aldehydes.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Elimination Reactions: Often performed under heated conditions to facilitate the removal of leaving groups.

Condensation Reactions: Conducted in the presence of aldehydes or ketones under basic conditions.

Major Products:

Substitution Reactions: Alkylated products.

Elimination Reactions: Alkenes.

Condensation Reactions: β-hydroxy ketones or aldehydes.

Applications De Recherche Scientifique

Applications in Scientific Research

Sodium propan-2-olate has a diverse range of applications in scientific research, particularly in the fields of chemistry and biology. Below are detailed insights into its applications:

Organic Synthesis

This compound serves as a strong base and nucleophile in various organic reactions:

- Substitution Reactions : It acts as a nucleophile, replacing halides or other leaving groups in organic molecules.

- Elimination Reactions : Facilitates the formation of alkenes by inducing elimination reactions.

- Condensation Reactions : Used in aldol condensations to produce β-hydroxy ketones or aldehydes.

Pharmaceutical Intermediates

In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical compounds. Its role as a catalyst in the production of drug intermediates, such as those used for anti-inflammatory medications like ibuprofen, underscores its significance in drug development.

Biodiesel Production

The compound serves as a catalyst in the transesterification process for producing biodiesel from triglycerides. Its effectiveness in promoting the reaction between oils and alcohols makes it an environmentally friendly alternative to traditional catalysts.

Biochemical Applications

This compound is utilized in biochemical research for synthesizing biologically active compounds. Its strong alkaline nature allows it to facilitate reactions that lead to the formation of complex organic molecules.

Case Study 1: Synthesis of Ibuprofen Intermediates

A study demonstrated the use of this compound in the synthesis of key intermediates for ibuprofen production. The reaction pathway involved nucleophilic substitution where this compound effectively replaced halogen atoms, resulting in higher yields compared to traditional methods.

Case Study 2: Biodiesel Production

Research highlighted the efficacy of this compound as a catalyst in biodiesel production. The study compared its performance against conventional alkaline catalysts and found that this compound not only improved reaction rates but also minimized by-product formation, leading to cleaner production processes.

Mécanisme D'action

The mechanism of action of sodium propan-2-olate involves its role as a strong base and nucleophile. It can deprotonate weak acids, facilitating various chemical reactions. In substitution reactions, it attacks electrophilic carbon atoms, replacing leaving groups. In elimination reactions, it abstracts protons, leading to the formation of double bonds. The molecular targets and pathways involved depend on the specific reaction and substrate .

Comparaison Avec Des Composés Similaires

Sodium ethoxide (C₂H₅ONa): Similar in structure but with an ethyl group instead of an isopropyl group.

Sodium methoxide (CH₃ONa): Contains a methyl group instead of an isopropyl group.

Potassium propan-2-olate (C₃H₇OK): Similar structure but with potassium instead of sodium.

Uniqueness: Sodium propan-2-olate is unique due to its specific reactivity and solubility properties. Compared to sodium ethoxide and sodium methoxide, it offers different steric and electronic effects, making it suitable for specific reactions. Its use as a catalyst in biodiesel production also highlights its industrial significance .

Activité Biologique

Sodium propan-2-olate, also known as sodium isopropoxide, is a sodium salt of propan-2-ol (isopropanol) and has garnered attention for its various biological activities. With a molecular formula of and a molecular weight of approximately 82.08 g/mol, it is primarily used in organic synthesis and as a reagent in various chemical reactions. This article delves into its biological activity, including its metabolic pathways, toxicological effects, and potential applications in drug synthesis.

This compound is characterized by its strong alkaline nature, making it a potent base in organic reactions. Its primary applications include:

- Catalyst in Organic Reactions : It is commonly used in the synthesis of pharmaceuticals, including intermediates for ibuprofen production .

- Solvent : It acts as a solvent in various chemical processes due to its ability to dissolve both polar and non-polar compounds.

Metabolism

This compound is metabolized in the body primarily through the action of liver enzymes, particularly alcohol dehydrogenase (ADH). This enzyme converts propan-2-ol into acetone, which is further metabolized to acetate and eventually carbon dioxide. Approximately 70-90% of ingested propan-2-ol is converted to acetone .

This metabolic pathway can lead to several physiological effects:

- Acidosis : The conversion of acetone to acetic acid can result in metabolic acidosis if accumulated .

- Hypoglycemia : The shift in the NAD/NADH ratio during metabolism may contribute to hypoglycemic conditions .

Toxicological Effects

This compound exhibits significant toxicity, which necessitates careful handling. Key toxicological findings include:

- Skin and Eye Irritation : It is classified as causing severe skin burns and serious eye damage upon contact .

- Respiratory Effects : Inhalation can lead to respiratory distress; thus, proper ventilation is crucial when handling this compound.

The compound's safety data sheet highlights that it poses risks such as flammability and potential carcinogenicity with prolonged exposure .

Case Studies

- Toxicological Assessment : A study conducted on the effects of this compound on animal models revealed acute toxicity levels that necessitated further investigation into its long-term effects on organ systems. The study indicated potential neurotoxic effects at high exposure levels .

- Pharmaceutical Applications : Research has demonstrated its role in synthesizing various pharmaceutical compounds. For instance, this compound has been effectively utilized as a base in the synthesis of ibuprofen intermediates, showcasing its utility in drug development .

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 82.08 g/mol |

| Primary Metabolite | Acetone |

| Major Toxic Effects | Skin burns, eye damage, respiratory distress |

| Applications | Organic synthesis, pharmaceutical intermediates |

Propriétés

Numéro CAS |

683-60-3 |

|---|---|

Formule moléculaire |

C3H8NaO |

Poids moléculaire |

83.08 g/mol |

Nom IUPAC |

sodium;propan-2-olate |

InChI |

InChI=1S/C3H8O.Na/c1-3(2)4;/h3-4H,1-2H3; |

Clé InChI |

AGZVMFHCESVRRI-UHFFFAOYSA-N |

SMILES |

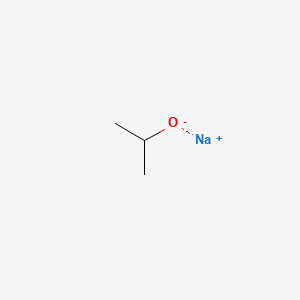

CC(C)[O-].[Na+] |

SMILES canonique |

CC(C)O.[Na] |

Key on ui other cas no. |

683-60-3 |

Pictogrammes |

Flammable; Corrosive; Irritant; Health Hazard |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium propan-2-olate react with iridium complexes containing carbonyl and phosphine ligands?

A1: this compound acts as a nucleophile, attacking the carbonyl ligand in iridium complexes like trans-[IrCl(CO)L2] (where L represents a bulky tertiary phosphine ligand such as (phenylethynyl)di-t-butylphosphine). This attack leads to the formation of a new chelate complex, where the iridium center is coordinated to both the phosphorus atom of the phosphine ligand and the oxygen atom of the resulting alkoxide group. [1]

Q2: Can you provide an example of a specific reaction and the characterized product?

A2: In a study by Chatt et al., treating trans-[IrCl(CO){PBut2(CCPh)}2] with this compound in propan-2-ol yielded the chelate complex [Ir{C(O)CH2CH2CH3}(CO){PBut2(CCPh)}2]. The structure of this complex was confirmed using various spectroscopic techniques, including infrared, 1H NMR, 31P NMR, and 13C NMR spectroscopy. [1]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.